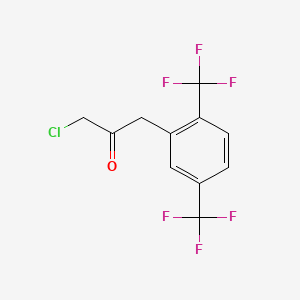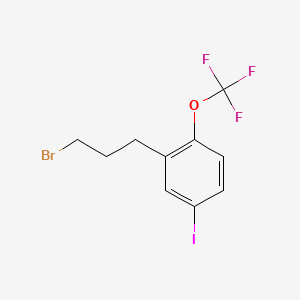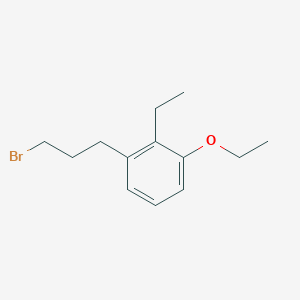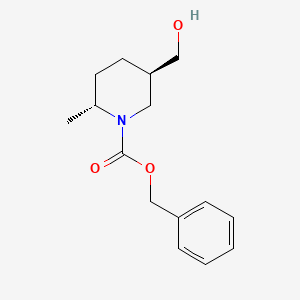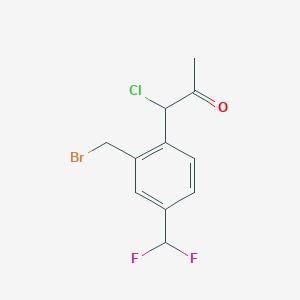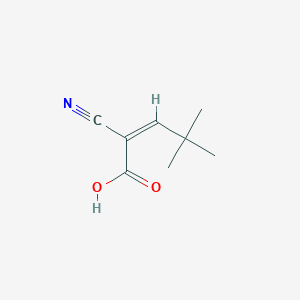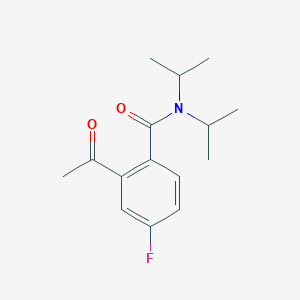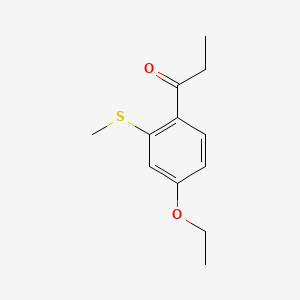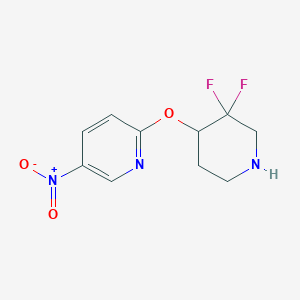
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrClIO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(2-chloro-6-iodophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: A simpler halogenated compound used as a linker in organic synthesis.
1-Bromo-3-iodopropane: Another halogenated compound with similar reactivity but different substitution patterns.
3-(2-Chloro-6-iodophenyl)propan-2-one: The precursor used in the synthesis of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one.
Uniqueness
This compound is unique due to the presence of three different halogen atoms, which can impart distinct reactivity and properties compared to other halogenated compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific applications.
Propiedades
Fórmula molecular |
C9H7BrClIO |
|---|---|
Peso molecular |
373.41 g/mol |
Nombre IUPAC |
1-bromo-3-(2-chloro-6-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrClIO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |
Clave InChI |
IYPBHKCISQASMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)CC(=O)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


